![molecular formula C11H25Cl2N3O B1382816 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride CAS No. 1589393-24-7](/img/structure/B1382816.png)
2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride
Overview
Description
Compounds with a piperidine structure, like the one in your query, are often found in pharmaceuticals and other biologically active compounds . Piperidines are six-membered rings with one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be complex and varied, depending on the specific substituents present on the piperidine ring .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized through processes such as chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% (Jiang Jie-yin, 2015).
- Chemical Structure and Analysis : Its structure has been confirmed using methods like MS and 1H-NMR. The precise structuring and analysis play a crucial role in determining its potential applications in various fields (Jiang Jie-yin, 2015).
Biological Activity and Potential Applications
- Enzyme Inhibition : Some derivatives of this compound have shown promise in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential utility in areas like neurology and pharmacology (H. Khalid et al., 2014).
- Potential in Medicinal Chemistry : It's a crucial component in the synthesis of various biologically active compounds, such as derivatives that act as ASK1 inhibitors, potentially useful in treating conditions like inflammation and pain (P. Norman, 2012).
Advanced Chemical Applications
- Use in Synthesizing Complex Molecules : The compound is instrumental in synthesizing more complex molecules, like lactam-bridged dipeptides, which have applications in the field of synthetic organic chemistry and drug development (Sukeerthi Kumar et al., 2005).
Future Directions
The future directions for research on a compound like “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride” could include further studies on its synthesis, properties, and potential applications, particularly in the field of pharmaceuticals given the importance of piperidine derivatives in drug design .
Mechanism of Action
Target of Action
The primary targets of 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride are currently unknown . Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13;;/h10H,3-9,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQLZIAJDOSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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